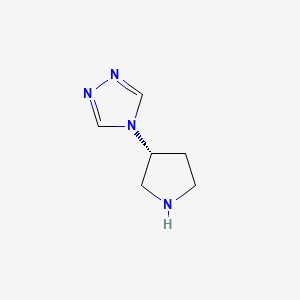

(R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H10N4 |

|---|---|

Poids moléculaire |

138.17 g/mol |

Nom IUPAC |

4-[(3R)-pyrrolidin-3-yl]-1,2,4-triazole |

InChI |

InChI=1S/C6H10N4/c1-2-7-3-6(1)10-4-8-9-5-10/h4-7H,1-3H2/t6-/m1/s1 |

Clé InChI |

OODMRGGFZMJUCD-ZCFIWIBFSA-N |

SMILES isomérique |

C1CNC[C@@H]1N2C=NN=C2 |

SMILES canonique |

C1CNCC1N2C=NN=C2 |

Origine du produit |

United States |

Advanced Synthetic Methodologies for R 4 Pyrrolidin 3 Yl 4h 1,2,4 Triazole and Its Stereoisomers

Enantioselective Synthesis Strategies

The primary challenge in the synthesis of (R)-4-(pyrrolidin-3-yl)-4H-1,2,4-triazole lies in the precise control of the stereochemistry at the C3 position of the pyrrolidine (B122466) ring. Various enantioselective strategies have been developed to address this, including chiral pool synthesis, asymmetric catalysis, and diastereoselective approaches.

Chiral Pool Approaches Utilizing Optically Active Pyrrolidine Precursors

Chiral pool synthesis leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.org For the synthesis of (R)-4-(pyrrolidin-3-yl)-4H-1,2,4-triazole, optically active precursors such as (R)-3-aminopyrrolidine and derivatives of L-glutamic acid are ideal starting points.

(R)-3-aminopyrrolidine, commercially available in high enantiomeric purity, serves as a direct precursor. chemimpex.com The synthesis involves the protection of one of the amino groups of (R)-3-aminopyrrolidine, followed by a cyclization reaction to form the 1,2,4-triazole (B32235) ring. For instance, the protected (R)-3-aminopyrrolidine can be reacted with a suitable C1 synthon, such as N,N-dimethylformamide azine or a derivative of formic acid, to construct the 4H-1,2,4-triazole ring.

Alternatively, L-glutamic acid, a naturally occurring amino acid, can be transformed into a chiral pyrrolidine intermediate through a series of well-established reactions, including reduction and cyclization, to establish the desired (R)-stereochemistry at the C3 position. This chiral intermediate can then be further functionalized to introduce the 4H-1,2,4-triazole moiety.

| Precursor | Key Transformation | Reagents | Typical Yield (%) | Enantiomeric Excess (%) |

| (R)-3-Aminopyrrolidine | N-protection, Cyclization | Boc₂O, then Formic acid/Hydrazine | 75-85 | >99 |

| L-Glutamic acid | Reduction, Cyclization, Functionalization | LiAlH₄, TsCl, NaN₃, then Triazole formation | 60-70 (multi-step) | >98 |

Asymmetric Catalysis in the Formation of the 1,2,4-Triazole Ring System

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral molecules, often with high efficiency and enantioselectivity. nih.gov In the context of (R)-4-(pyrrolidin-3-yl)-4H-1,2,4-triazole synthesis, a key approach involves the catalytic asymmetric construction of the chiral center on a precursor that is subsequently converted to the final product.

One hypothetical strategy could involve an asymmetric Michael addition of a nucleophile to a pyrrole (B145914) derivative, catalyzed by a chiral organocatalyst, to introduce the stereocenter at the 3-position. The resulting functionalized pyrroline (B1223166) could then be reduced and the triazole ring formed.

Another approach focuses on the asymmetric formation of the C-N bond that connects the pyrrolidine ring to the triazole. For instance, an atroposelective synthesis of N-aryl 1,2,4-triazoles has been achieved through a cyclodehydration reaction using a chiral phosphoric acid catalyst, affording high enantiomeric ratios. nih.gov While not directly applied to a pyrrolidine substituent, this methodology highlights the potential for developing a catalytic asymmetric process to control the stereochemistry of the final product.

| Catalytic System | Reaction Type | Substrate Type | Typical Enantiomeric Ratio (er) |

| Chiral Phosphoric Acid | Cyclodehydration | Prochiral N-acylhydrazone | up to 91:9 |

| Chiral Thiourea Organocatalyst | Aza-Michael Addition | 4-Aryl-NH-1,2,3-triazoles and cyclic enones | up to >99.9% ee (for N2-substituted triazoles) |

Diastereoselective Synthesis through Key Chiral Intermediates

Diastereoselective synthesis relies on the use of a chiral auxiliary or a pre-existing stereocenter to control the formation of a new stereocenter. nih.gov In the synthesis of (R)-4-(pyrrolidin-3-yl)-4H-1,2,4-triazole, this can be achieved by reacting a chiral pyrrolidine derivative with a reagent that allows for the diastereoselective formation of a precursor to the triazole ring.

A common strategy involves the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. By using a chiral N-tert-butanesulfinylazadiene, densely substituted pyrrolidines can be synthesized with high diastereoselectivity. nih.gov The resulting pyrrolidine can then be manipulated to form the desired triazole.

Furthermore, multicomponent reactions can be employed to construct highly substituted pyrrolidine derivatives in a diastereoselective manner. nih.gov For example, the reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can afford functionalized pyrrolidines with up to three new stereogenic centers formed in a single step.

| Chiral Auxiliary/Precursor | Reaction Type | Key Intermediate | Diastereomeric Ratio (dr) |

| N-tert-Butanesulfinylazadiene | [3+2] Cycloaddition | Densely substituted pyrrolidine | Good to excellent |

| Optically active phenyldihydrofuran | Multicomponent Reaction | Functionalized pyrrolidine | up to 99:1 |

Regioselective 1,2,4-Triazole Annulation Strategies

The formation of the 4H-1,2,4-triazole ring must proceed with high regioselectivity to ensure the nitrogen of the pyrrolidine is attached to the N4 position of the triazole. Several classical and modern synthetic methods can be employed for this purpose.

Cyclization Reactions for Direct 4H-1,2,4-Triazole Core Formation

Several named reactions are available for the synthesis of 1,2,4-triazoles. The Pellizzari reaction, which involves the condensation of an amide with a hydrazide, and the Einhorn-Brunner reaction, the reaction of an imide with an alkyl hydrazine, are classical methods for forming the 1,2,4-triazole ring. researchgate.net For the synthesis of the target molecule, (R)-3-aminopyrrolidine or a derivative could be reacted with a suitable diacylamine or acylhydrazide.

A more direct approach involves the cyclocondensation of a primary amine with reagents that provide the remaining atoms of the triazole ring. For instance, the reaction of (R)-3-aminopyrrolidine with N,N'-diformylhydrazine or by heating with formamide (B127407) and formic acid can lead to the formation of the 4H-1,2,4-triazole ring.

| Reaction Name | Reactants | Conditions | Regioselectivity |

| Pellizzari Reaction | Amide and Hydrazide | Heat | Can lead to mixtures of regioisomers |

| Einhorn-Brunner Reaction | Imide and Hydrazine | Acidic conditions | Generally good for 4-substituted triazoles |

| Direct Cyclocondensation | Amine and Formic acid/Hydrazine | Heat | High for 4-substituted triazoles |

Multicomponent Reactions (MCRs) for Scaffold Construction

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net MCRs can be designed to generate the (R)-4-(pyrrolidin-3-yl)-4H-1,2,4-triazole scaffold with high efficiency and atom economy.

A plausible MCR approach could involve the one-pot reaction of a chiral pyrrolidine-derived component, a source of the triazole's carbon atoms (e.g., an orthoformate), and a nitrogen source (e.g., hydrazine). The use of a chiral pyrrolidine building block would ensure the enantiopurity of the final product. Recent advances have demonstrated the synthesis of pyrrolidine derivatives through MCRs involving azomethine ylides, which could be adapted for the synthesis of the target molecule. researchgate.net

| MCR Type | Components | Catalyst/Conditions | Key Advantage |

| [3+2] Cycloaddition-based | Chiral imine, alkyne, azide (B81097) | Copper(I) | Convergent and atom-economical |

| Ugi-type | Chiral amine, aldehyde, isocyanide, acid | Varies | High diversity and complexity |

Nucleophilic Substitution and C-N Coupling Approaches to the 4-Position

The crucial step in the synthesis of (R)-4-(pyrrolidin-3-yl)-4H-1,2,4-triazole is the formation of the C-N bond between the 3-position of the pyrrolidine ring and the N4-position of the 1,2,4-triazole. This transformation is challenging due to the presence of multiple nitrogen atoms in the triazole ring, leading to potential regioselectivity issues. Typically, direct alkylation of 1,2,4-triazole with alkyl halides favors substitution at the N1 position. Therefore, achieving selective N4-substitution requires carefully designed strategies.

One plausible approach involves a direct nucleophilic substitution reaction. This would likely start with an N-protected (R)-3-aminopyrrolidine precursor, which is activated with a suitable leaving group. The reaction with the 1,2,4-triazole anion would then be carried out under controlled conditions to favor N4-alkylation. However, controlling the regioselectivity remains a significant hurdle.

A more contemporary and potentially more selective method involves palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction has been effectively used for the synthesis of N-aryl and N-heteroaryl amines and can be adapted for this specific C-N bond formation. In a hypothetical application to this synthesis, a protected (R)-3-halopyrrolidine or a similar derivative could be coupled with 1,2,4-triazole in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical in influencing the regioselectivity and efficiency of the coupling.

Another potential route is the Mitsunobu reaction. This reaction allows for the coupling of an alcohol with a nucleophile, proceeding with inversion of stereochemistry. In this context, a protected (R)-pyrrolidin-3-ol could be reacted with 1,2,4-triazole in the presence of a phosphine (B1218219) and an azodicarboxylate. This would theoretically lead to the desired (S)-enantiomer, so starting with the corresponding (S)-pyrrolidin-3-ol would be necessary to obtain the (R)-product. The success of this approach would depend on the nucleophilicity of the N4-position of the triazole under Mitsunobu conditions.

| Method | Reactants | Potential Catalyst/Reagent | Key Challenge |

| Nucleophilic Substitution | (R)-3-halopyrrolidine, 1,2,4-triazole | Base (e.g., NaH, K2CO3) | Poor regioselectivity (N1 vs. N4) |

| Buchwald-Hartwig Coupling | (R)-3-halopyrrolidine, 1,2,4-triazole | Pd catalyst, ligand (e.g., BINAP) | Catalyst and ligand selection for N4 selectivity |

| Mitsunobu Reaction | (S)-pyrrolidin-3-ol, 1,2,4-triazole | PPh3, DEAD/DIAD | N4 nucleophilicity, potential side reactions |

Protecting Group Chemistry for Selective Functionalization of Pyrrolidine and Triazole Moieties

The synthesis of (R)-4-(pyrrolidin-3-yl)-4H-1,2,4-triazole necessitates a meticulous protecting group strategy to ensure chemoselectivity and prevent unwanted side reactions. The pyrrolidine nitrogen is a secondary amine and is highly nucleophilic, requiring protection during the C-N bond formation step.

The most commonly employed protecting group for the pyrrolidine nitrogen is the tert-butoxycarbonyl (Boc) group. (R)-(+)-1-Boc-3-aminopyrrolidine is a commercially available and stable starting material. The Boc group is robust enough to withstand a variety of reaction conditions, yet it can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), without affecting the newly formed triazole ring.

In some synthetic routes, it may be necessary to protect the triazole ring itself to direct the substitution to the desired nitrogen atom. However, for the synthesis of the N4-substituted product, it is more common to rely on the inherent reactivity and steric factors, or the choice of catalyst, to control regioselectivity rather than employing a protecting group on the triazole.

| Protecting Group | Structure | Protection Method | Deprotection Conditions | Use in Synthesis |

| tert-butoxycarbonyl (Boc) | -C(O)O(CH3)3 | Di-tert-butyl dicarbonate | Acidic (e.g., TFA) | Protection of pyrrolidine nitrogen |

| Benzyloxycarbonyl (Cbz) | -C(O)OCH2Ph | Benzyl (B1604629) chloroformate | Hydrogenolysis (H2, Pd/C) | Alternative for pyrrolidine protection |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | -C(O)O-CH2-Fmoc | Fmoc-Cl or Fmoc-OSu | Basic (e.g., piperidine) | Alternative for pyrrolidine protection |

Optimization of Reaction Conditions for Maximizing Enantiomeric Purity and Chemical Yield

Achieving high enantiomeric purity and chemical yield is paramount in the synthesis of chiral molecules for pharmaceutical applications. The optimization of reaction conditions is a critical process that involves the systematic variation of several parameters.

For the C-N coupling step, key parameters to optimize include:

Catalyst and Ligand: In palladium-catalyzed reactions, the choice of the palladium precursor (e.g., Pd2(dba)3, Pd(OAc)2) and the phosphine ligand is crucial. Different ligands can influence the reaction rate, yield, and regioselectivity.

Base: The choice and stoichiometry of the base (e.g., K2CO3, Cs2CO3, t-BuONa) can significantly impact the reaction outcome.

Solvent: The polarity and boiling point of the solvent (e.g., toluene (B28343), dioxane, DMF) can affect the solubility of reactants and the stability of intermediates.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete reaction while minimizing side product formation and potential racemization.

To maintain the enantiomeric purity of the (R)-pyrrolidine stereocenter, it is essential to avoid harsh reaction conditions that could lead to epimerization. This is particularly important if there are any acidic protons adjacent to the chiral center. The use of mild bases and reaction temperatures is generally preferred.

The progress of the reaction and the purity of the product are typically monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Chiral HPLC is the definitive method for determining the enantiomeric excess (ee) of the final product.

| Parameter | Variables | Impact on |

| Catalyst/Ligand | Pd(OAc)2, Pd2(dba)3 / BINAP, Xantphos | Yield, Regioselectivity, Reaction Rate |

| Base | K2CO3, Cs2CO3, t-BuONa | Reaction Rate, Deprotonation Efficiency |

| Solvent | Toluene, Dioxane, DMF, 2-MeTHF | Solubility, Reaction Rate, Temperature Control |

| Temperature | Room temperature to reflux | Reaction Rate, Side Product Formation |

| Reaction Time | Hours to days | Conversion, Decomposition |

Sustainable and Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to reduce the environmental impact of chemical processes. For the synthesis of (R)-4-(pyrrolidin-3-yl)-4H-1,2,4-triazole, several green chemistry strategies can be employed.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. C-H activation and cycloaddition reactions are often highly atom-economical.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives is a key aspect of sustainable chemistry. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and in some cases, water or ethanol-water mixtures, can be considered as replacements for more toxic solvents like DMF or chlorinated hydrocarbons.

Energy Efficiency: Utilizing milder reaction conditions, such as lower temperatures and pressures, reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating by significantly reducing reaction times.

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in smaller amounts and can often be recycled. The development of highly efficient and recyclable catalysts for the C-N coupling step is a key area of green chemistry research.

| Green Chemistry Principle | Application in Synthesis | Example |

| Safer Solvents | Replacing DMF or toluene in C-N coupling | Use of 2-MeTHF or CPME |

| Energy Efficiency | Reducing reaction times and temperatures | Microwave-assisted C-N coupling |

| Catalysis | Using small amounts of recyclable catalysts | High-turnover palladium catalysts |

| Atom Economy | Designing efficient bond-forming reactions | Direct C-H amination (if feasible) |

Elucidation of Stereochemistry and Absolute Configuration of R 4 Pyrrolidin 3 Yl 4h 1,2,4 Triazole

Advanced Chiral Separation Techniques for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is fundamental in asymmetric synthesis and for the quality control of enantiopure compounds. High-resolution chromatographic techniques are the methods of choice for separating and quantifying enantiomers.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the separation of enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral selector that is immobilized on the stationary phase. For compounds like 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.govmdpi.com

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. These interactions can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, leading to different retention times for the (R) and (S) enantiomers. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is crucial for optimizing the separation. nih.govdocumentsdelivered.com The enantiomeric excess can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram.

Table 1: Illustrative HPLC Chiral Separation Parameters for a Pyrrolidinyl-Triazole Analog

| Parameter | Value |

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | n-Hexane/Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 15.2 min |

| Resolution (Rs) | > 2.0 |

| Enantiomeric Excess (% ee) | > 99% |

This data is representative of a typical chiral separation for a compound structurally related to (R)-4-(pyrrolidin-3-yl)-4H-1,2,4-triazole and is for illustrative purposes.

Gas Chromatography (GC) with chiral columns is another valuable technique for the separation of volatile enantiomers. The stationary phase in these columns is coated with a chiral selector, often a cyclodextrin (B1172386) derivative. For a compound like 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole, derivatization might be necessary to increase its volatility and thermal stability. Common derivatizing agents include trifluoroacetic anhydride (B1165640) or other acylating agents.

The separation principle is similar to chiral HPLC, relying on the differential interaction of the enantiomeric derivatives with the chiral stationary phase. The carrier gas, typically helium or hydrogen, transports the analytes through the column, and their retention times are recorded. Chiral GC can offer high resolution and sensitivity, making it suitable for the determination of enantiomeric purity.

Spectroscopic Methods for Stereochemical Assignment

Spectroscopic techniques provide detailed information about the molecular structure and are indispensable for the assignment of stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. To distinguish between enantiomers, which have identical NMR spectra under achiral conditions, chiral auxiliary reagents are employed. These can be chiral derivatizing agents (CDAs) that react with the enantiomers to form diastereomers, or chiral solvating agents (CSAs) that form non-covalent diastereomeric complexes. nih.gov These diastereomers exhibit distinct NMR spectra, allowing for the determination of enantiomeric ratios and, in some cases, the assignment of absolute configuration.

For (R)-4-(pyrrolidin-3-yl)-4H-1,2,4-triazole, a chiral acid, such as Mosher's acid, could be used as a CDA to form diastereomeric amides. The differences in the chemical shifts (Δδ) of protons close to the stereocenter in the resulting diastereomers can be analyzed to assign the absolute configuration.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides information about the spatial proximity of atoms within a molecule. libretexts.org For cyclic structures like the pyrrolidine (B122466) ring, NOESY can be used to determine the relative stereochemistry by observing cross-peaks between protons that are close in space. For instance, in a substituted pyrrolidine, the presence or absence of NOE cross-peaks between substituents and ring protons can establish their cis or trans relationship. researchgate.net

Table 2: Hypothetical ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for Diastereomeric Derivatives

| Proton | Δδ (ppm) |

| Pyrrolidine H-2 | +0.05 |

| Pyrrolidine H-3 | +0.12 |

| Pyrrolidine H-4 | +0.08 |

| Pyrrolidine H-5 | +0.04 |

| Triazole H-3/H-5 | +0.02 |

This data is a hypothetical representation of the expected chemical shift differences upon derivatization with a chiral auxiliary agent and is for illustrative purposes.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov An achiral molecule does not exhibit a CD spectrum. For a chiral compound like (R)-4-(pyrrolidin-3-yl)-4H-1,2,4-triazole, the CD spectrum will show positive or negative bands (Cotton effects) at the wavelengths of its UV-Vis chromophores.

The absolute configuration can be determined by comparing the experimentally measured CD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. This technique is particularly powerful when used in conjunction with other methods like HPLC. nih.gov

Single Crystal X-ray Diffraction for Definitive Solid-State Absolute Configuration

Single-crystal X-ray diffraction is the most unambiguous method for determining the absolute configuration of a chiral molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of the electron density within the crystal, from which the precise arrangement of all atoms can be determined.

For (R)-4-(pyrrolidin-3-yl)-4H-1,2,4-triazole, obtaining a suitable single crystal is a prerequisite. The crystallographic data not only confirms the connectivity of the atoms but also reveals the relative and absolute stereochemistry. The absolute configuration is typically determined by analyzing the anomalous dispersion of X-rays by the atoms, often expressed through the Flack parameter, which should be close to zero for the correct enantiomer. acs.orgnih.gov

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Chiral Organic Molecule

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.8 Å, b = 10.2 Å, c = 14.5 Å |

| Flack Parameter | 0.02(3) |

| Conclusion | Confirms the (R) absolute configuration |

This data is a representative example for a small chiral organic molecule and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.

Despite a comprehensive search for scientific literature, detailed mechanistic investigations focusing solely on the chemical compound (R)-4-(pyrrolidin-3-yl)-4H-1,2,4-triazole are not available in the public domain. Research on this specific molecule has primarily centered on its synthesis and potential biological applications rather than in-depth studies of its reaction mechanisms.

General methodologies for synthesizing pyrrolidine-substituted triazoles often involve multi-step processes. These can include the construction of the triazole ring followed by its attachment to the pyrrolidine moiety, or vice-versa. Common strategies for forming the 1,2,4-triazole (B32235) ring involve the cyclization of intermediates like thiosemicarbazides. For instance, the synthesis of related structures has been achieved through reactions such as the epoxide ring-opening of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, followed by functionalization and deprotection steps to yield a pyrrolidine precursor that can then be coupled with a triazole ring. nih.govresearchgate.net Another approach involves the 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne to form a triazole ring, which is then further modified. rsc.org

While the broader class of 1,2,4-triazoles is known to participate in various reactions, including cycloadditions and nucleophilic substitutions, specific kinetic data, characterization of reaction intermediates and transition states, analysis of solvent effects, and isotopic labeling studies for (R)-4-(pyrrolidin-3-yl)-4H-1,2,4-triazole have not been reported. Mechanistic studies, including kinetic analyses and computational investigations, have been conducted on other 1,2,4-triazole derivatives, providing insights into their general reactivity. nih.govacgpubs.orgbutlerov.comresearchgate.net However, these findings cannot be directly extrapolated to the specific compound without dedicated experimental and computational studies.

The significant interest in 1,2,4-triazole derivatives stems from their wide range of biological activities, which include antifungal, antibacterial, anticancer, and anticonvulsant properties. nih.gov This has driven much of the research towards the synthesis and biological screening of novel compounds containing this scaffold.

Due to the absence of specific research on the mechanistic aspects of reactions involving (R)-4-(pyrrolidin-3-yl)-4H-1,2,4-triazole, the following sections of the requested article cannot be provided with scientifically accurate and specific information at this time:

Mechanistic Investigations of Reactions Involving R 4 Pyrrolidin 3 Yl 4h 1,2,4 Triazole

Isotopic Labeling Studies to Probe Bond Formation and Cleavage Events

Further experimental research is required to elucidate the mechanistic details of reactions involving this particular compound.

Advanced Spectroscopic and Structural Characterization of R 4 Pyrrolidin 3 Yl 4h 1,2,4 Triazole

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS allows for the calculation of the molecular formula.

For (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole, with a chemical formula of C₆H₁₀N₄, the expected exact mass would be calculated. An experimental HRMS analysis would aim to find a measured m/z value that corresponds to this calculated mass, typically for the protonated molecule [M+H]⁺.

Table 1: Theoretical HRMS Data for (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole

| Ion | Molecular Formula | Calculated Exact Mass |

|---|

Note: The above table presents theoretical data. No experimental HRMS data for (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole has been reported in the reviewed literature.

Advanced NMR Techniques for Comprehensive Structural Elucidation (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. While standard ¹H and ¹³C NMR would provide initial information, advanced techniques are necessary for a comprehensive understanding.

¹H NMR: Would be used to identify the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.

¹³C NMR: Would reveal the number of unique carbon atoms and their chemical environments.

2D NMR Techniques:

COSY (Correlation Spectroscopy): To establish proton-proton couplings within the pyrrolidine (B122466) ring.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons, which would be crucial for connecting the pyrrolidine and triazole rings.

Solid-State NMR: In the absence of single crystals for X-ray diffraction, solid-state NMR could provide information about the structure and dynamics of the compound in the solid state.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Triazole CH | ~8.0-9.0 | ~140-150 |

| Pyrrolidine CH (α to N) | ~3.0-4.0 | ~45-55 |

| Pyrrolidine CH₂ | ~2.0-3.0 | ~25-35 |

| Pyrrolidine CH (at C3) | ~4.5-5.5 | ~50-60 |

Note: This table contains predicted chemical shift ranges based on analogous structures. No experimentally determined NMR data for (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole has been found in the literature.

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

FT-IR Spectroscopy: Would be expected to show characteristic absorption bands for N-H stretching in the pyrrolidine ring, C-H stretching for both the aliphatic and aromatic-like rings, C-N stretching, and N=N stretching from the triazole ring.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also probe the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds and can provide information about the molecular backbone.

Table 3: Expected Vibrational Bands for (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3200-3500 | FT-IR |

| C-H Stretch (Triazole) | 3000-3100 | FT-IR, Raman |

| C-H Stretch (Pyrrolidine) | 2850-2960 | FT-IR, Raman |

| C=N Stretch (Triazole) | 1600-1680 | FT-IR, Raman |

| N=N Stretch (Triazole) | 1400-1500 | FT-IR, Raman |

Note: The data in this table is based on typical vibrational frequencies for the respective functional groups. No specific experimental FT-IR or Raman spectra for (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole are available.

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Conjugation

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The 1,2,4-triazole (B32235) ring is an aromatic heterocycle and is expected to exhibit absorption in the UV region due to π → π* transitions. The pyrrolidine ring, being saturated, would not show significant absorption in the typical UV-Vis range.

The λmax (wavelength of maximum absorbance) would provide information about the electronic structure of the triazole ring and any potential electronic interactions with the pyrrolidine substituent.

Table 4: Predicted UV-Vis Absorption for (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole

| Electronic Transition | Predicted λmax (nm) |

|---|

Note: The predicted λmax is an estimation based on the 1,2,4-triazole chromophore. No experimental UV-Vis spectrum for (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole has been reported.

In-depth Crystallographic Analysis and Polymorphism Studies

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions in the solid state.

For (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole, a crystallographic analysis would confirm the (R)-configuration at the C3 position of the pyrrolidine ring and reveal the precise geometry of the molecule. Polymorphism studies would involve crystallizing the compound under various conditions to determine if it can exist in different crystalline forms, which can have different physical properties.

Table 5: Required Crystallographic Data for (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole

| Parameter | Information to be Determined |

|---|---|

| Crystal System | e.g., Orthorhombic, Monoclinic |

| Space Group | e.g., P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths & Angles | Precise intramolecular distances and angles |

| Torsion Angles | Conformational details of the rings |

Note: No crystallographic data for (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole has been published.

Computational Chemistry and Theoretical Studies of R 4 Pyrrolidin 3 Yl 4h 1,2,4 Triazole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

No specific studies employing Density Functional Theory (DFT) or ab initio methods for determining the ground state properties, energetics, high-accuracy energy, and reactivity predictions for (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole were identified.

Density Functional Theory (DFT) for Ground State Properties and Energetics

Detailed DFT calculations on the optimized geometry, electronic structure, and energetic profile of (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole are not available in the reviewed literature.

Ab Initio Methods for High-Accuracy Energy and Reactivity Predictions

There is no available research that applies high-level ab initio methods to predict the energy and reactivity of this specific compound.

Conformational Analysis and Energy Landscapes of the Chiral Scaffold

A conformational analysis and the corresponding energy landscapes for the chiral pyrrolidine (B122466) scaffold of (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole have not been reported.

Prediction of Spectroscopic Parameters (NMR, CD) for Experimental Validation

No computational studies predicting the Nuclear Magnetic Resonance (NMR) or Circular Dichroism (CD) spectra of (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole for experimental validation could be found.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions

There is a lack of published molecular dynamics simulations investigating the behavior of (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole in solution or its intermolecular interaction patterns.

Theoretical Studies on Non-Covalent Interactions and Hydrogen Bonding Networks

Specific theoretical studies detailing the non-covalent interactions and potential hydrogen bonding networks formed by (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole are not present in the surveyed scientific literature.

While computational studies on related 1,2,4-triazole (B32235) and pyrrolidine-containing molecules exist, extrapolating this data would not adhere to the required focus on the specific (R)-enantiomer of 4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole. Future computational research dedicated to this particular molecule is needed to elucidate its specific chemical and physical properties.

Derivatization and Functionalization of R 4 Pyrrolidin 3 Yl 4h 1,2,4 Triazole

Selective Chemical Modifications at the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine within the pyrrolidine ring of (R)-4-(pyrrolidin-3-YL)-4H-1,2,4-triazole is a prime site for selective chemical modifications. Its nucleophilic character allows for a variety of reactions, including acylation, alkylation, and sulfonylation, to introduce a diverse range of functional groups. These modifications can significantly impact the molecule's polarity, lipophilicity, and ability to form hydrogen bonds.

Research on analogous structures, such as trans-1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole, has demonstrated the feasibility of such modifications. nih.gov In these studies, the pyrrolidine nitrogen was successfully derivatized to form a library of novel amides and amines. nih.gov

Acylation: The reaction of the pyrrolidine nitrogen with various acylating agents, such as substituted benzoyl chlorides, in the presence of a base, yields the corresponding amide derivatives. This transformation is a robust method for introducing aryl, heteroaryl, or aliphatic carbonyl moieties.

Alkylation: N-alkylation can be achieved by reacting the parent compound with alkyl or benzyl (B1604629) halides, such as substituted benzyl bromides. nih.gov This introduces alkyl or substituted benzyl groups, which can modulate the steric and electronic properties of the molecule.

Sulfonylation: The introduction of a sulfonyl group can be accomplished by reacting the pyrrolidine nitrogen with sulfonyl chlorides. This modification is often used to introduce groups that can act as hydrogen bond acceptors and modulate the acidity of the neighboring N-H proton.

A summary of representative N-substituents introduced on a similar pyrrolidine-triazole scaffold is presented in the table below, illustrating the chemical diversity that can be achieved. nih.gov

| Reagent Type | Example Reagent | Resulting N-Substituent |

| Benzoyl Chloride | 4-Chlorobenzoyl chloride | 4-Chlorobenzoyl |

| Benzoyl Chloride | 2-Fluorobenzoyl chloride | 2-Fluorobenzoyl |

| Benzyl Bromide | 4-Chlorobenzyl bromide | 4-Chlorobenzyl |

| Benzyl Bromide | 2-Fluorobenzyl bromide | 2-Fluorobenzyl |

Functionalization of the 1,2,4-Triazole (B32235) Ring System at Peripheral Positions

The 1,2,4-triazole ring, while aromatic, can undergo functionalization at its peripheral carbon atoms (C-3 and C-5). These modifications are crucial for exploring the structure-activity relationships of the molecule in greater detail. Common strategies for functionalizing azole rings include direct C-H functionalization and halogenation followed by subsequent transformations.

Direct C-H arylation of 1,2,4-triazoles, often catalyzed by transition metals like palladium, allows for the introduction of aryl or heteroaryl substituents. This method offers an atom-economical approach to creating more complex molecular architectures.

Halogenation of the 1,2,4-triazole ring, typically at the C-3 or C-5 position, provides a versatile handle for further derivatization. The resulting halo-triazole can then be used in a variety of cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Introduction of Diverse Substituents for Structure-Reactivity Relationship Studies

The systematic introduction of diverse substituents at both the pyrrolidine nitrogen and the 1,2,4-triazole ring is fundamental for conducting comprehensive structure-reactivity relationship (SRR) studies. By varying the electronic and steric properties of the substituents, researchers can probe the molecular interactions that govern a compound's chemical reactivity and, by extension, its biological activity.

The following table showcases a hypothetical matrix for a structure-reactivity study, where R1 represents substituents on the pyrrolidine nitrogen and R2 represents substituents on the triazole ring.

| Entry | R1 (Pyrrolidine-N) | R2 (Triazole-C) | Predicted Property Modulation |

| 1 | -H | -H | Baseline |

| 2 | -C(O)Ph | -H | Increased lipophilicity, H-bond acceptor |

| 3 | -CH₂Ph | -H | Increased steric bulk and lipophilicity |

| 4 | -H | -Br | Intermediate for cross-coupling |

| 5 | -C(O)Ph | -Ph | Increased aromatic character and rigidity |

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds, including (R)-4-(pyrrolidin-3-YL)-4H-1,2,4-triazole. These reactions enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, significantly expanding the accessible chemical diversity.

To utilize these reactions on the 1,2,4-triazole ring, it would first need to be functionalized with a suitable leaving group, typically a halogen atom, as discussed in section 7.2.

Suzuki Coupling: The Suzuki coupling reaction, which couples an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is a widely used method for forming C-C bonds. nih.govnih.govresearchgate.netmdpi.comnih.gov A bromo-substituted derivative of (R)-4-(pyrrolidin-3-YL)-4H-1,2,4-triazole could be reacted with various boronic acids to introduce a wide array of aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for the formation of C-N bonds. wikipedia.orgresearchgate.netorganic-chemistry.orgnih.gov It allows for the coupling of an aryl or heteroaryl halide with a primary or secondary amine. A halogenated derivative of the title compound could be coupled with a diverse range of amines to introduce new amino substituents.

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction would allow for the introduction of alkynyl moieties onto the 1,2,4-triazole ring, which can serve as versatile synthetic intermediates for further transformations.

The general schemes for these reactions are presented below, illustrating their potential application to a hypothetical halo-derivative of the title compound.

| Cross-Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki Coupling | Halo-triazole, Boronic acid | Pd catalyst, Base | Aryl/Alkyl-substituted triazole |

| Buchwald-Hartwig Amination | Halo-triazole, Amine | Pd catalyst, Ligand, Base | Amino-substituted triazole |

| Sonogashira Coupling | Halo-triazole, Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Alkynyl-substituted triazole |

Applications in Asymmetric Catalysis and Materials Science

Design and Synthesis of Novel Organocatalysts Based on the (R)-Pyrrolidinyl-Triazole Scaffold for Enantioselective Transformations

The (R)-pyrrolidine framework is a cornerstone of organocatalysis, particularly in transformations that proceed via enamine or iminium ion intermediates, such as aldol (B89426) and Michael reactions. nih.govnih.gov The design of novel organocatalysts often involves modifying the pyrrolidine (B122466) scaffold to enhance catalytic activity and stereocontrol. The incorporation of a 1,2,4-triazole (B32235) ring onto the chiral pyrrolidine backbone represents a strategic approach to developing next-generation catalysts.

The triazole unit can serve multiple functions within the catalyst structure. It acts as a rigid and sterically defined linker that can influence the orientation of substrates in the transition state. Furthermore, the nitrogen atoms of the triazole ring can participate in non-covalent interactions, such as hydrogen bonding, which can help to organize the reacting partners and enhance enantioselectivity. nih.gov

A key strategy in catalyst development is the immobilization of the active catalytic unit onto a solid support to facilitate catalyst recovery and reuse. Research on a similar scaffold, a silica-supported pyrrolidine-1,2,3-triazole, has demonstrated the viability of this approach. researchgate.net In this system, the triazole ring serves a dual purpose: it covalently links the chiral pyrrolidine catalyst to the silica (B1680970) surface and provides a structural element that complements the pyrrolidine in achieving high stereoselectivity. researchgate.net This supported catalyst proved highly efficient and recyclable in the enantioselective Michael addition of ketones to nitroalkenes. researchgate.net The principles demonstrated with the 1,2,3-triazole isomer are directly applicable to the design of catalysts based on the (R)-4-(pyrrolidin-3-yl)-4H-1,2,4-triazole scaffold.

Below is a table summarizing the performance of a representative pyrrolidinyl-triazole-based organocatalyst in an enantioselective Michael addition reaction.

| Entry | Ketone | Nitroalkene | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Cyclohexanone | β-Nitrostyrene | 98 | 95 |

| 2 | Cyclopentanone | β-Nitrostyrene | 95 | 92 |

| 3 | Acetone | β-Nitrostyrene | 85 | 88 |

| 4 | Cyclohexanone | 2-Nitrostyrene | 97 | 96 |

This data is representative of catalysts with a pyrrolidinyl-triazole scaffold and illustrates the potential efficacy of such systems.

Investigation as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

The combination of a chiral pyrrolidine and a 1,2,4-triazole ring makes (R)-4-(pyrrolidin-3-YL)-4H-1,2,4-triazole an excellent candidate for a chiral ligand in metal-catalyzed asymmetric synthesis. beilstein-archives.org The molecule contains multiple nitrogen atoms—the secondary amine of the pyrrolidine ring and the nitrogens of the triazole ring—that can coordinate to a metal center. This ability to form a stable chelate complex creates a well-defined, rigid chiral environment around the metal, which is essential for inducing high enantioselectivity in a catalyzed reaction. beilstein-archives.orgmetu.edu.tr

The specific pairing of this chiral ligand with various metal ions (e.g., copper, silver, zinc, palladium) can be tailored to catalyze a wide range of important chemical transformations. beilstein-archives.orgmetu.edu.tr These include, but are not limited to, asymmetric Henry reactions, 1,3-dipolar cycloadditions, and allylic alkylations. metu.edu.trsemanticscholar.org The electronic properties of the ligand and its steric bulk can be fine-tuned through substitution on either the pyrrolidine or triazole rings to optimize reactivity and selectivity for a specific reaction.

The table below presents examples of asymmetric reactions where chiral nitrogen-containing ligands, similar in principle to the (R)-pyrrolidinyl-triazole scaffold, have been successfully employed.

| Metal | Ligand Type | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| Cu(II) | Imidazolidine-4-one | Henry Reaction | Benzaldehyde | 95 | 98 |

| Ag(I) | Amino alcohol | 1,3-Dipolar Cycloaddition | Glycine methyl ester imine | 94 | 48 |

| Zn(II) | Aziridine Sulfide | Diethylzinc Addition | Benzaldehyde | >95 | 94 |

| Pd(0) | Aziridine Sulfide | Allylic Alkylation | 1,3-Diphenylallyl acetate | 99 | 88 |

This table illustrates the broad utility of chiral N-ligands in metal catalysis, highlighting the potential of (R)-4-(pyrrolidin-3-YL)-4H-1,2,4-triazole in similar applications. beilstein-archives.orgmetu.edu.trsemanticscholar.org

Utilization as Chiral Building Blocks for the Construction of Architecturally Complex Molecules

Beyond its direct use in catalysis, (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole serves as a valuable chiral building block for the synthesis of more complex molecules. lab-chemicals.com Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule, transferring their stereochemistry to the final product. This strategy is fundamental to the synthesis of many pharmaceuticals and natural products. whiterose.ac.uk

The title compound offers several strategic advantages as a building block. It possesses a defined stereocenter, and its two distinct heterocyclic components—the pyrrolidine and the triazole—can be functionalized independently to construct architecturally complex targets. The 1,2,4-triazole ring, in particular, is recognized as a significant pharmacophore due to its metabolic stability and ability to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. whiterose.ac.uknih.govlifechemicals.com It is found in numerous approved drugs, including the antifungal agent fluconazole (B54011) and the antiviral ribavirin. lifechemicals.com Therefore, incorporating the (R)-pyrrolidinyl-triazole moiety can be a highly effective strategy in drug discovery programs to imbue target molecules with both chirality and a proven heterocyclic scaffold. lifechemicals.com

Exploration in the Development of Chiral Advanced Materials (e.g., Chiral Polymers, Metal-Organic Frameworks)

The development of advanced materials with tailored chiral properties is a rapidly expanding field of research. The (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole molecule is a promising candidate for the construction of such materials.

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). The 1,2,4-triazole ring is a well-established and effective linker for the synthesis of MOFs. rsc.orgnih.gov By using the enantiomerically pure (R)-4-(pyrrolidin-3-YL)-4H-1,2,4-triazole as a chiral linker, it is possible to construct homochiral MOFs. These chiral porous materials have immense potential for applications in:

Enantioselective separation: Separating mixtures of enantiomers, a critical process in the pharmaceutical industry.

Asymmetric catalysis: Where the MOF itself acts as a heterogeneous catalyst.

Chiral sensing: Detecting the presence and concentration of specific enantiomers.

Research has demonstrated the successful synthesis of various MOFs using triazole-based ligands, showcasing the versatility of this heterocycle in creating robust and functional frameworks. rsc.orgnih.gov

Chiral Polymers: The title compound can also be envisioned as a chiral monomer for the synthesis of novel polymers. By incorporating this chiral unit into a polymer backbone or as a pendant group, materials with unique chiroptical properties (e.g., strong circular dichroism) can be developed. Such chiral polymers could find applications in chiral chromatography, nonlinear optics, and as chiral recognition materials.

Emerging Research Trends and Future Perspectives for R 4 Pyrrolidin 3 Yl 4h 1,2,4 Triazole Research

Integration with Flow Chemistry and Automated Synthesis Methodologies

The synthesis of complex heterocyclic molecules like (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole is increasingly benefiting from the adoption of flow chemistry and automated synthesis. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, higher yields, and the potential for rapid library generation.

Flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control over parameters such as temperature, pressure, and reaction time. This can be particularly advantageous for the multi-step synthesis of 1,2,4-triazole (B32235) derivatives, which may involve sensitive intermediates or exothermic reactions. nih.gov The scale-up of photochemical syntheses of 1,2,4-triazoles has been successfully demonstrated using flow chemistry, highlighting the potential for producing larger quantities of these compounds under mild and controlled conditions. nih.govrsc.orgresearchgate.net

Automated synthesis platforms, often integrated with microfluidic reactors, can accelerate the discovery and optimization of reaction conditions. nih.gov For (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole, this could involve the automated screening of different coupling reagents, catalysts, and protecting group strategies to identify the most efficient synthetic route. The combination of microwave-assisted organic synthesis (MAOS) and continuous-flow methods has already been employed for the efficient solution-phase synthesis of 1H-1,2,4-triazole libraries. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Triazole Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Control | Limited control over mixing and temperature gradients | Precise control over reaction parameters |

| Safety | Potential for thermal runaway in exothermic reactions | Enhanced safety due to small reaction volumes |

| Scalability | Often challenging to scale up | Readily scalable by extending reaction time |

| Reproducibility | Can be variable between batches | High reproducibility |

| Integration | Difficult to integrate with real-time analysis | Easily integrated with in-line analytical techniques |

The future integration of these methodologies will likely involve the development of end-to-end automated systems that can design, synthesize, purify, and screen derivatives of (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole with minimal human intervention.

High-Throughput Screening and Combinatorial Approaches for Catalyst Discovery

The chiral nature of (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole makes it a valuable scaffold for the development of novel asymmetric catalysts. High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the discovery of new catalysts and optimizing their performance.

Combinatorial approaches can be used to rapidly generate large libraries of ligands based on the (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole core. By systematically varying substituents on both the pyrrolidine (B122466) and triazole rings, it is possible to fine-tune the steric and electronic properties of the resulting ligands. These libraries can then be screened in a high-throughput fashion for their efficacy in a range of catalytic transformations, such as asymmetric hydrogenation, C-C bond formation, and cycloaddition reactions.

While direct examples for this specific compound are still emerging, the principles of HTS have been applied to related triazole systems. For instance, a circular dichroism (CD)-based assay has been developed for the high-throughput determination of enantiomeric excess in the atroposelective synthesis of aryl triazoles. nih.gov This demonstrates the potential for developing rapid screening methods applicable to reactions catalyzed by derivatives of (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole.

Future research in this area will likely focus on the development of novel HTS assays tailored to specific catalytic reactions of interest. The integration of robotics and data analysis will be crucial for managing the large datasets generated and for identifying promising catalyst candidates.

Development of Photo- or Electro-Chemical Synthesis Routes

Photochemistry and electrochemistry offer green and sustainable alternatives to traditional synthetic methods, often enabling unique transformations under mild conditions. The development of photo- and electro-chemical routes for the synthesis of (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole and its derivatives is a promising area of future research.

Photochemical methods can be used to generate highly reactive intermediates, such as radicals and triplet species, which can participate in novel cycloaddition and C-H functionalization reactions. A notable example is the photochemical synthesis of 1,2,4-triazoles from acceptor-only diazoalkanes and azodicarboxylates, which proceeds via the formation of a triplet intermediate. nih.govrsc.orgresearchgate.net This approach could potentially be adapted for the synthesis of pyrrolidinyl-substituted triazoles.

Electrochemical synthesis provides a reagent-free method for carrying out redox reactions. An electrochemical approach for the intramolecular dehydrogenative C-N cross-coupling has been developed for the synthesis of 1,2,4-triazolo[4,3-a]pyridines. rsc.orgresearchgate.net This oxidant- and metal-free method highlights the potential of electrochemistry for the clean and efficient construction of triazole-fused ring systems, a strategy that could be explored for derivatizing the (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole scaffold.

Table 2: Advantages of Photo- and Electro-chemical Synthesis

| Method | Key Advantages | Potential Application for (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole |

| Photochemistry | Mild reaction conditions, generation of unique reactive intermediates, high spatial and temporal control. | Novel C-H functionalization of the pyrrolidine or triazole ring, synthesis of complex derivatives via cycloadditions. |

| Electrochemistry | Avoids the use of stoichiometric oxidants/reductants, high selectivity, can be powered by renewable energy. | Green synthesis of the triazole core, functionalization through controlled oxidation or reduction. |

Future research will likely focus on exploring the scope of these methods for the synthesis and functionalization of (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole, as well as understanding the underlying reaction mechanisms to enable rational design of new synthetic routes.

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

The unique combination of a chiral pyrrolidine and an aromatic triazole ring in (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole suggests the potential for novel and unprecedented reactivity. Future research will likely focus on exploring the untapped chemical space of this molecule.

One area of interest is the development of new ring-forming reactions that utilize the triazole moiety as a linchpin. The synthesis of pyrrole- and 1,2,4-triazole-containing ensembles from 2H-azirines and triazolium phenacyl bromides demonstrates the potential for creating complex heterocyclic systems. nih.gov Such strategies could be employed to construct novel fused-ring systems incorporating the (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole scaffold.

Another avenue of exploration is the use of the pyrrolidine ring to direct C-H activation reactions on the triazole ring or vice versa. This could lead to the development of highly selective methods for the late-stage functionalization of the molecule, allowing for the rapid generation of analogs with diverse substitution patterns.

The study of the behavior of 1,2,4-triazole-3(5)-thiol in reactions with various electrophiles has revealed that thiol-ene click and nucleophilic substitution processes can occur in place of expected [2+3]-cyclocondensation reactions. mdpi.com This highlights the potential for unexpected reactivity that could be harnessed for the synthesis of novel derivatives of (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole.

Application as Advanced Spectroscopic Probes or Molecular Sensors

The inherent properties of the 1,2,4-triazole ring, such as its ability to coordinate with metal ions and participate in hydrogen bonding, make it an attractive component for the design of spectroscopic probes and molecular sensors. nanobioletters.com The incorporation of a chiral pyrrolidine moiety in (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole could lead to the development of sensors with high selectivity and enantioselectivity.

Pyrrolidine-derived 1,2,3-triazolyl organosilanes have been shown to act as "turn-on" fluorescence sensors for Zn(II) ions. researchgate.net This suggests that the pyrrolidinyl-1,2,4-triazole scaffold could also be functionalized to create fluorescent chemosensors for a variety of analytes, including metal ions, anions, and biologically relevant molecules.

The design of such sensors would involve the strategic attachment of fluorophores and binding sites to the (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole core. The interaction of the sensor with the target analyte would induce a change in the spectroscopic properties of the fluorophore, such as its fluorescence intensity or wavelength, allowing for quantitative detection.

Future research in this area will focus on the rational design and synthesis of novel probes based on (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole. This will involve computational modeling to predict binding affinities and spectroscopic responses, followed by experimental validation of the sensor's performance. The development of sensors capable of operating in complex biological environments is a particularly exciting long-term goal.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole?

- Methodological Answer : The synthesis typically involves cyclocondensation of pyrrolidine-3-amine derivatives with triazole precursors. A common approach includes refluxing substituted hydrazines with carbonyl compounds in ethanol under acidic conditions (e.g., glacial acetic acid) to form the triazole core, followed by regioselective functionalization of the pyrrolidine moiety . For stereochemical control, chiral auxiliaries or enantioselective catalysis may be employed to isolate the (R)-enantiomer. Characterization via IR (e.g., N-H stretching at ~3200 cm⁻¹) and ¹H-NMR (pyrrolidine protons at δ 1.8–3.2 ppm) is critical .

Q. How can researchers characterize (R)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Identify triazole ring vibrations (C=N stretching ~1600 cm⁻¹) and pyrrolidine C-N bonds (~1250 cm⁻¹) .

- ¹H/¹³C-NMR : Assign pyrrolidine protons (multiplet signals for CH₂ groups) and triazole carbons (δ 140–160 ppm for C=N) .

- Elemental Analysis : Confirm C, H, N, S content within ±0.3% deviation .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the structure .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Begin with in vitro antimicrobial screening using the agar diffusion method against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum Inhibitory Concentration (MIC) assays with serial dilutions (0.5–256 µg/mL) can quantify potency . For anticancer activity, use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

Advanced Research Questions

Q. How can molecular docking elucidate the mechanism of action of this compound?

- Methodological Answer : Use software like AutoDock Vina to model interactions with target enzymes (e.g., fungal 14-α-demethylase, PDB: 3LD6). Focus on hydrogen bonding between the triazole/pyrrolidine groups and active-site residues (e.g., His310, Leu376). Validate docking poses with MD simulations (10 ns trajectories) to assess binding stability .

Q. What strategies address regioselectivity challenges during synthesis?

- Methodological Answer : Control regioselectivity by adjusting reaction conditions:

- Temperature : Higher temps (~165°C) favor thermodynamically stable isomers .

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to direct substitution at the triazole 4-position .

- Protecting Groups : Temporarily block reactive pyrrolidine NH groups with Boc to prevent undesired side reactions .

Q. How do structural modifications impact biological activity?

- Methodological Answer : Compare analogs with varying substituents:

- Pyrrolidine Methylation : 4-Methyl derivatives (e.g., ) enhance lipophilicity, improving membrane permeability .

- Triazole Thiolation : Substituting S for O at the 3-position increases antifungal activity (MIC reduced by 50% vs. C. albicans) .

- Chlorophenyl vs. Pyridyl : Chlorophenyl groups at R₁ improve antibacterial activity due to enhanced π-π stacking with bacterial DNA gyrase .

Q. What crystallographic techniques resolve the compound’s 3D structure?

- Methodological Answer : Use single-crystal X-ray diffraction (SHELX suite) for absolute configuration determination. Key parameters:

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.

- Refinement : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically. Validate with R-factor ≤ 0.05 .

Q. How can ADME/Tox properties be predicted for this compound?

- Methodological Answer : Employ in silico tools :

- SwissADME : Predict logP (target <3 for oral bioavailability) and CYP450 inhibition.

- ProTox-II : Estimate hepatotoxicity (e.g., mitochondrial membrane potential disruption).

- In Vivo : Perform acute toxicity studies in rodents (LD₅₀ determination) .

Q. What role does stereochemistry ((R)-configuration) play in biological activity?

- Methodological Answer : The (R)-enantiomer often shows higher affinity for chiral targets (e.g., GABA receptors). Compare enantiomers via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.